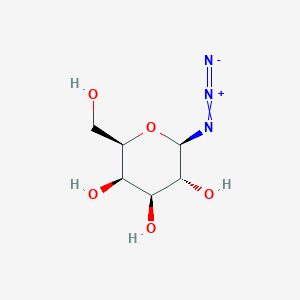
Tyrosyl-Glutamine
Vue d'ensemble
Description
Tyrosyl-Glutamine , also known as Tyr-Gln , is a dipeptide composed of the amino acids tyrosine (Tyr) and glutamine (Gln) . Dipeptides are molecules formed by the condensation of two amino acids, resulting in the elimination of water. Tyr-Gln plays essential roles in various biological processes due to its constituent amino acids’ unique properties.
Synthesis Analysis
The biosynthesis of Tyr-Gln occurs through enzymatic reactions involving tyrosine and glutamine. These amino acids are typically obtained from dietary proteins or synthesized endogenously. The enzyme glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia. Subsequently, tyrosine and glutamine combine to form Tyr-Gln.
Molecular Structure Analysis
The molecular structure of Tyr-Gln consists of the following components:
- Tyrosine (Tyr) : An aromatic amino acid with a hydroxyl group (OH) attached to its benzene ring. Tyr contributes to protein stability, cell signaling, and neurotransmitter synthesis.
- Glutamine (Gln) : A polar, uncharged amino acid with an amide group (CONH₂). Gln is crucial for nitrogen transport, nucleotide synthesis, and maintaining acid-base balance.
Chemical Reactions Analysis
Tyr-Gln participates in various biochemical reactions:
- Hydrolysis : Tyr-Gln can be hydrolyzed by enzymes called dipeptidases , releasing tyrosine and glutamine.
- Metabolism : Within cells, Tyr-Gln may undergo further metabolism, contributing to energy production and biosynthetic pathways.
Physical And Chemical Properties Analysis
- Solubility : Tyr-Gln is water-soluble due to the polar nature of its amino acid constituents.
- Stability : It is relatively stable under physiological conditions.
- pH Sensitivity : The stability of Tyr-Gln may be affected by pH changes.
Applications De Recherche Scientifique
Biomaterials for Sepsis Treatment
Research has explored the synthesis of novel biomaterials using glutamine (GLN) and L-Tyrosine to treat sepsis in rats. These synthetic biomaterials, including AL-GLN, showed protective effects on myocardium in sepsis symptoms. The study revealed that adjusting the pH value during crystallization maximized product recovery and purity. Myocardial apoptosis index and gene expression in different groups were analyzed, providing insights into the potential therapeutic applications of such biomaterials in sepsis treatment (Zhou, Liu, Sun, & Wang, 2020).
Neonatal Nutrition
A study on extremely low-birth-weight infants assessed the effects of parenteral glutamine supplementation on plasma amino acid concentrations. This research highlighted glutamine as a potentially crucial amino acid in neonatal nutrition, especially for premature infants. The study observed significant increases in plasma glutamine concentrations without apparent biochemical risks, suggesting the importance of glutamine in amino acid solutions for neonatal care (Poindexter, Ehrenkranz, Stoll, Koch, Wright, Oh, Papile, Bauer, Carlo, Donovan, Fanaroff, Korones, Laptook, Shankaran, Stevenson, Tyson, & Lemons, 2003).
Role in Metabolic Enzyme Activity
Glutamine synthetase (GS), a key metabolic enzyme, is affected by tyrosine nitration due to oxidative/nitrosative stress. Studies have shown that tyrosine nitration of GS can lead to reversible and pH-sensitive regulation of protein function. This insight into the molecular mechanism behind the enzyme's activity modulation has potential implications for understanding diseases related to astroglial dysfunction and neuronal survival (Frieg, Görg, Gohlke, & Häussinger, 2021).
Impact on Protein Synthesis and Amino Acid Flux
A study investigated the effect of glutamine on protein balance and amino acid flux across tissues in healthy volunteers. It was found that glutamine provision did not stimulate protein synthesis or attenuate the breakdown of proteins in skeletal muscles. This research contributes to our understanding of glutamine's role in protein dynamics and metabolism in healthy individuals (Svanberg, Möller-Loswick, Matthews, Körner, & Lundholm, 2001).
Applications in Neurotransmission
A study explored amino acid levels, including glutamine and tyrosine, in full-term breastfed infants with different birth weights. This research providednew insights into the role of these amino acids in neurotransmission. The findings suggested that newborns with higher birth weights benefitted from higher concentrations of neurotransmission-related amino acids, offering potential implications for neonatal screening and nutrition (Manta-Vogli, Schulpis, Loukas, & Dotsikas, 2020).
Therapeutic Potential in Chronic Diseases
Research on metabolic effects of glutamine and glutamate ingestion in healthy subjects and persons with chronic obstructive pulmonary disease (COPD) revealed different impacts on plasma amino acid concentration. In both groups, glutamine increased plasma concentrations of citrulline and arginine, which are essential for protein turnover. This study provides a basis for considering glutamine supplementation as a potential therapeutic approach in managing metabolic disturbances in COPD patients (Rutten, Engelen, Wouters, Schols, & Deutz, 2006).
Safety And Hazards
- Generally Recognized as Safe (GRAS) : Tyr-Gln is considered safe for consumption.
- Allergenicity : Individuals with allergies to tyrosine or glutamine should exercise caution.
- Toxicity : No significant toxicity is associated with Tyr-Gln.
Orientations Futures
Research on Tyr-Gln continues to explore its roles in health and disease. Future investigations may focus on:
- Biomedical Applications : Developing Tyr-Gln-based therapeutics or diagnostics.
- Functional Significance : Unraveling its precise functions in specific tissues or conditions.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427228 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-Glutamine | |
CAS RN |
28252-40-6 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















